molecular formula C15H15N3O2S B3033214 2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 1000932-46-6

2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No. B3033214
CAS RN: 1000932-46-6
M. Wt: 301.4 g/mol
InChI Key: JQRUPZNWWKCJSH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid (DMAT) is an organic compound that is commonly used as a research tool in the fields of chemistry, biochemistry, and pharmacology. DMAT belongs to the family of thieno[2,3-d]imidazole-5-carboxylic acids, which are a group of compounds with a wide range of biological activities. DMAT has been used in numerous studies to investigate the effects of various drugs on the human body.

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis Methods : Novel methods for synthesizing imidazole-4-carboxylic acids, including those related to the compound of interest, were developed. This includes using solid-phase bound 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin in microwave reactors, highlighting a more efficient synthesis approach (Henkel, 2004).

  • Ring Closure Reactions : The compound has been used in alkylation and ring closure reactions to create a diverse library of compounds. This underlines its utility in generating structurally varied chemical entities, which could be important for pharmaceutical and materials science applications (Roman, 2013).

Chemical Properties and Reactions

  • Reactivity with NH-Acidic Heterocycles : Studies have demonstrated its reactivity with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles. This reactivity is crucial for developing new chemical entities with potential applications in various fields (Mukherjee-Müller et al., 1979).

Potential for Drug Development

  • Novel Synthesis Pathways : The compound has been used in the development of novel synthetic pathways for acyl cyanides and other imidazole derivatives. This suggests potential applications in drug development and organic synthesis (Nagra et al., 1985).

Other Applications

  • Magnetism and Luminescence in MOFs : The compound has been implicated in the synthesis of metal-organic frameworks (MOFs) with unique magnetism and luminescence properties. This could have implications for material science, particularly in the development of new luminescent materials and magnetic compounds (Wang et al., 2021).

properties

IUPAC Name

2-(dimethylamino)-3-(4-methylphenyl)thieno[2,3-d]imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-4-6-10(7-5-9)18-13-11(16-15(18)17(2)3)8-12(21-13)14(19)20/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRUPZNWWKCJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)N=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133940
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

CAS RN

1000932-46-6
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid

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